molecular formula C10H7F3N2 B071765 2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 174356-08-2

2-[2-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B071765
CAS No.: 174356-08-2
M. Wt: 212.17 g/mol
InChI Key: ADIDVEUHTIRRIM-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate amine under acidic or basic conditions to form the imidazole ring. One common method involves the use of a condensation reaction between 2-(trifluoromethyl)benzaldehyde and glyoxal in the presence of ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDVEUHTIRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433400
Record name 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174356-08-2
Record name 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the trifluoromethyl group position in the 2-[2-(trifluoromethyl)phenyl]-1H-imidazole derivatives used in these oxovanadium complexes?

A1: The research by [] investigated three oxovanadium complexes containing this compound derivatives with the trifluoromethyl group at different positions (ortho, meta, and para) on the phenyl ring. The study demonstrated that the position of this group significantly influences the DNA-binding affinity of the complexes. Specifically, the complex with the trifluoromethyl group in the para position exhibited the highest binding constant (Kb), indicating stronger intercalation with DNA []. This suggests that the para position allows for optimal interactions between the complex and the DNA structure.

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